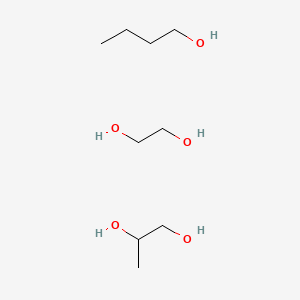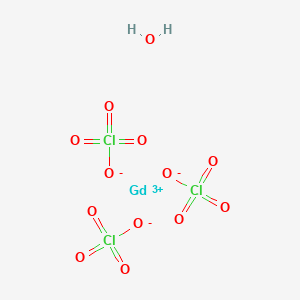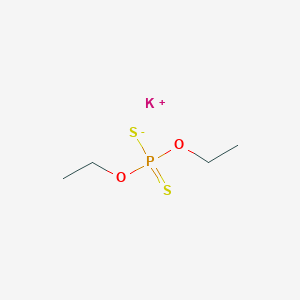
2-Propenoic acid, 2-methyl-, polymer with 1,1-dimethylethyl 2-propenoate and ethyl 2-propenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 2-methyl-, polymer with 1,1-dimethylethyl 2-propenoate and ethyl 2-propenoate is a copolymer composed of methacrylic acid, tert-butyl acrylate, and ethyl acrylate. This compound is known for its versatility and is widely used in various industrial applications, including adhesives, coatings, and biomedical materials.
準備方法
Synthetic Routes and Reaction Conditions: The copolymer is typically synthesized through free radical polymerization. The process involves the polymerization of methacrylic acid, tert-butyl acrylate, and ethyl acrylate in the presence of a free radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is usually carried out in a solvent, such as toluene or ethyl acetate, at elevated temperatures (60-80°C) to ensure proper polymerization.
Industrial Production Methods: In an industrial setting, the copolymer is produced using continuous stirred-tank reactors (CSTR) or tubular reactors. These reactors allow for better control over reaction parameters, such as temperature, pressure, and monomer concentration, resulting in a consistent and high-quality product.
化学反応の分析
Types of Reactions: The copolymer can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The copolymer can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed:
Oxidation: The oxidation of the copolymer can lead to the formation of carboxylic acids and ketones.
Reduction: Reduction reactions can produce alcohols and aldehydes.
Substitution: Substitution reactions can result in the formation of esters and amides.
科学的研究の応用
The copolymer has a wide range of scientific research applications, including:
Chemistry: Used as a binder in paints and coatings due to its excellent adhesion properties.
Biology: Employed in the development of biomedical materials, such as drug delivery systems and tissue engineering scaffolds.
Medicine: Utilized in the formulation of medical adhesives and sealants for wound closure and surgical applications.
Industry: Applied in the production of adhesives, coatings, and elastomers for various industrial uses.
作用機序
The copolymer exerts its effects through its molecular structure and functional groups. The presence of methacrylic acid provides carboxylic acid functionality, which can interact with various substrates through hydrogen bonding and ionic interactions. The tert-butyl acrylate and ethyl acrylate units contribute to the copolymer's flexibility and adhesive properties.
Molecular Targets and Pathways Involved: The copolymer interacts with substrates through its carboxylic acid groups, which can form complexes with metal ions and other charged species. This interaction is crucial in applications such as drug delivery, where the copolymer can bind to therapeutic agents and release them at the target site.
類似化合物との比較
Poly(methyl methacrylate) (PMMA): A polymer similar to the copolymer but lacks the ethyl acrylate component, resulting in different mechanical properties.
Poly(ethyl acrylate): A polymer composed solely of ethyl acrylate, which is more flexible but less adhesive compared to the copolymer.
Poly(butyl acrylate): A polymer with similar properties to the copolymer but with a different alkyl group, affecting its flexibility and adhesion.
Uniqueness: The copolymer's unique combination of methacrylic acid, tert-butyl acrylate, and ethyl acrylate provides a balance of flexibility, adhesion, and chemical reactivity, making it suitable for a wide range of applications.
特性
IUPAC Name |
(E)-but-2-enoic acid;tert-butyl prop-2-enoate;ethyl prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2.C5H8O2.C4H6O2/c1-5-6(8)9-7(2,3)4;1-3-5(6)7-4-2;1-2-3-4(5)6/h5H,1H2,2-4H3;3H,1,4H2,2H3;2-3H,1H3,(H,5,6)/b;;3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLHETAPSDIGDP-CITOEQSFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C.CC=CC(=O)O.CC(C)(C)OC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C=C.C/C=C/C(=O)O.CC(C)(C)OC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![[(2R)-3-Hydroxy-1-methoxy-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7801812.png)

